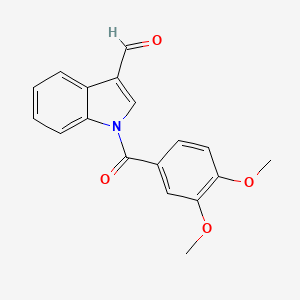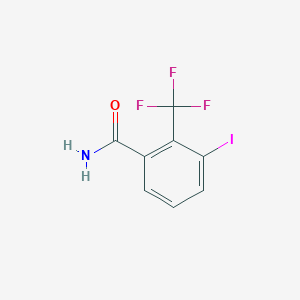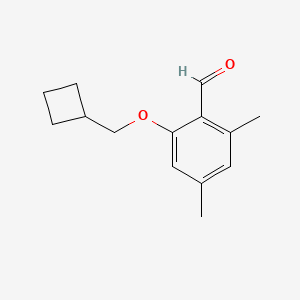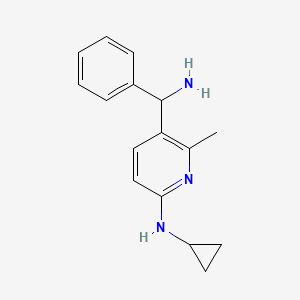
2-(4-Iodophenyl)-2-oxoacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodophenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an oxoacetaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of 4-iodoaniline as a starting material, which undergoes a series of reactions including oxidation and formylation to yield the desired compound .
Industrial Production Methods: Industrial production of 2-(4-Iodophenyl)-2-oxoacetaldehyde may involve large-scale iodination processes using iodine or iodinating agents under controlled conditions. The subsequent steps involve oxidation and formylation reactions, which are optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Iodophenyl)-2-oxoacetaldehyde can undergo various chemical reactions, including:
Substitution: The iodine atom can be substituted with other functional groups through reactions such as the Suzuki coupling or Sonogashira coupling.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed coupling reactions.
Major Products Formed:
Oxidation: 2-(4-Iodophenyl)-2-oxoacetic acid.
Reduction: 2-(4-Iodophenyl)-2-hydroxyacetaldehyde.
Substitution: Various substituted phenyl derivatives depending on the coupling partner.
Scientific Research Applications
2-(4-Iodophenyl)-2-oxoacetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)-2-oxoacetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. Additionally, the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-(4-Bromophenyl)-2-oxoacetaldehyde
- 2-(4-Chlorophenyl)-2-oxoacetaldehyde
- 2-(4-Fluorophenyl)-2-oxoacetaldehyde
Comparison: Compared to its analogs, 2-(4-Iodophenyl)-2-oxoacetaldehyde exhibits unique reactivity due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This results in distinct chemical behavior, particularly in substitution reactions and halogen bonding interactions .
Properties
Molecular Formula |
C8H5IO2 |
|---|---|
Molecular Weight |
260.03 g/mol |
IUPAC Name |
2-(4-iodophenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C8H5IO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-5H |
InChI Key |
LCWJTDSHXMTSNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![tert-Butyl((1S,5R)-5-methyl-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B15231456.png)


![Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231468.png)


